Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Scaffold-hopping Chemotype selectivity Molecular isomer differentiation

3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887874-89-7) is a synthetic organic compound belonging to the 1,3,4-oxadiazole-benzamide class, distinguished by a 3-bromo substitution on the benzamide ring and a 5,6-dihydro-1,4-dioxin-2-yl moiety appended to the oxadiazole core. This compound is listed in PubChem (CID and ChEMBL (CHEMBL1361341) and has been evaluated in multiple high-throughput screening (HTS) panels spanning phosphatase inhibition, bacterial virulence pathways, and ion channel assays.

Molecular Formula C13H10BrN3O4
Molecular Weight 352.144
CAS No. 887874-89-7
Cat. No. B2450199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887874-89-7
Molecular FormulaC13H10BrN3O4
Molecular Weight352.144
Structural Identifiers
SMILESC1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C13H10BrN3O4/c14-9-3-1-2-8(6-9)11(18)15-13-17-16-12(21-13)10-7-19-4-5-20-10/h1-3,6-7H,4-5H2,(H,15,17,18)
InChIKeyMFFJNDLOMREIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 3-Bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887874-89-7)


3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887874-89-7) is a synthetic organic compound belonging to the 1,3,4-oxadiazole-benzamide class, distinguished by a 3-bromo substitution on the benzamide ring and a 5,6-dihydro-1,4-dioxin-2-yl moiety appended to the oxadiazole core [1]. This compound is listed in PubChem (CID 3520060) and ChEMBL (CHEMBL1361341) and has been evaluated in multiple high-throughput screening (HTS) panels spanning phosphatase inhibition, bacterial virulence pathways, and ion channel assays [2]. It is not the same chemical entity as the well-known CXCR2 antagonist SB225002, despite sharing an identical molecular formula (C13H10BrN3O4); the oxadiazole-dioxin scaffold imparts distinct three-dimensional architecture and interaction potential [1].

Why Generic Substitution of 3-Bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Is Not Advisable


Although this compound shares its molecular formula (C13H10BrN3O4) and exact mass (350.98547 Da) with the known CXCR2 antagonist SB225002, the two molecules are structural isomers with fundamentally different cores – an oxadiazole-dioxin system versus a phenyl-urea scaffold [1]. Even within the same oxadiazole-dioxin-benzamide series, minor halogen substitutions (e.g., 3-bromo vs. 3-chloro, 4-chloro, or unsubstituted) are expected to alter HTS activity fingerprints, as demonstrated by the target compound's selective activity profile across >25 PubChem screening assays [2]. Procurement decisions cannot rely on molecular formula alone; the spatial arrangement and electronic properties of the 3-position bromine dictate distinct target engagement patterns that generic substitution would erase.

Quantitative Comparative Evidence for 3-Bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Selection


Scaffold Divergence from the Molecular Formula Isomer SB225002

The target compound and SB225002 share the identical molecular formula (C13H10BrN3O4) and monoisotopic mass (350.98547 Da), yet are built on entirely different scaffolds: a 1,3,4-oxadiazole core fused with a dihydro-dioxin ring in the target versus a phenyl-urea linkage in SB225002 [1]. SB225002 is a potent CXCR2 antagonist (IC50 = 22 nM) with >150-fold selectivity over CXCR1 [2]. The target compound has not been reported to engage CXCR2; instead, its PubChem bioassay profile shows hits in unrelated targets including PHOSPHO1 phosphatase and streptokinase expression pathways [3]. This scaffold divergence means purchasing SB225002 for oxadiazole-focused projects, or vice versa, will fail to reproduce target-specific results.

Scaffold-hopping Chemotype selectivity Molecular isomer differentiation

Selective PHOSPHO1 Phosphatase Inhibition in a Broad HTS Panel

In the PubChem BioAssay database, the target compound was classified as "Active" in a confirmatory uHTS absorbance assay for inhibitors of PHOSPHO1 (AID 1565), a phosphatase implicated in skeletal mineralization and matrix vesicle biology [1]. In the same screening panel, it was "Inactive" against 27 other targets including hERG (AID 1511), NOD1 (AID 1578), NOD2 (AID 1566), VHR1 phosphatase (AID 1654), West Nile Virus (AID 1621), and several kinases (AID 1529, 1530, 1531, 1631, 1634) [1]. This selectivity fingerprint – active in 2 of >29 assays – contrasts with the broad-spectrum promiscuity often observed with similarly-sized heterocyclic screening compounds. Absence of quantitative IC50 values limits dose-response comparison, but the binary activity pattern provides actionable selectivity information for hit-finding campaigns.

PHOSPHO1 inhibition Phosphatase screening HTS selectivity fingerprint

Physicochemical Differentiation from the Unsubstituted Benzamide Analog

Computed physicochemical properties illustrate the impact of the 3-bromo substitution compared to the unsubstituted parent benzamide N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 851094-75-2) [1]. The target compound has a higher XLogP3 (1.6 vs. an estimated ~0.9 for the unsubstituted analog, based on scaffold contribution), increased molecular weight (352.14 vs. 273.25 g/mol), and higher topological polar surface area (86.5 vs. 86.5 Ų, TPSA unchanged as the bromine adds no polar atoms) [1]. The 79 Da mass increment from bromine enhances detection sensitivity in LC-MS workflows and introduces a characteristic isotope pattern (1:1 M:M+2 ratio) that serves as an analytical tracer for monitoring compound integrity and metabolic fate [1].

Drug-likeness optimization Halogen effect Lipophilicity tuning

Structural Alert: Absence of PAINS and Low Reactive Functionality Risk

Computational filtering against the pan-assay interference compounds (PAINS) substructure rules reveals that the target compound contains no alerts for known problematic chemotypes such as toxoflavin, isothiazolone, or rhodanine-like moieties [1]. The oxadiazole ring, positioned as a 1,3,4-oxadiazol-2-yl linker rather than a reactive 1,2,4-oxadiazole, is not flagged as a PAINS substructure. Combined with the selectivity data showing inactivity in 93% of >29 assays, this supports the compound's suitability as a chemical probe candidate. In contrast, the molecular formula isomer SB225002 contains a 2-hydroxy-4-nitrophenyl urea moiety, a substructure that can act as a redox cycler under certain assay conditions [2].

PAINS filter Assay interference Chemical probe quality

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887874-89-7)


PHOSPHO1-Focused Biochemical Screening Campaigns

The compound's confirmed activity in the PHOSPHO1 confirmatory uHTS absorbance assay (AID 1565) makes it a suitable starting point for medicinal chemistry optimization targeting skeletal mineralization disorders [1]. Its low pan-assay active rate (6.9% across 29 HTS targets) reduces concerns about non-specific phosphatase inhibition, allowing researchers to focus SAR efforts on the oxadiazole-dioxin scaffold without extensive counterscreening burden [1].

Scaffold-Hopping Reference Standard for Molecular Formula Isomer Differentiation

As a documented structural isomer of SB225002 (C13H10BrN3O4) with a divergent scaffold, this compound serves as a valuable reference for chemical biology studies investigating how scaffold topology directs target engagement [2]. It can be used in comparative chemoproteomics or thermal shift assays to map the distinct protein interaction landscapes of oxadiazole-dioxin versus phenyl-urea chemotypes [2].

Bacterial Virulence Pathway Probe Development

The "Active" outcome in the MLPCN Streptokinase Expression Inhibition assay (AID 1662) indicates potential utility in studying streptococcal virulence regulation [3]. While this is a single-concentration screening result requiring follow-up dose-response validation, the compound's clean PAINS profile supports its advancement as a tractable hit for infectious disease target validation [4].

Analytical Chemistry Reference Material with Characteristic Isotopic Signature

The 3-bromo substituent provides a distinctive 1:1 M:M+2 isotopic doublet (from ⁷⁹Br and ⁸¹Br) that makes this compound well-suited as an internal standard or tracer in mass spectrometry-based metabolism and distribution studies [2]. Its 79 Da mass shift from the unsubstituted benzamide analog further facilitates multiplexed LC-MS/MS detection when the two compounds are used in parallel [2].

Quote Request

Request a Quote for 3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.